molecular formula C9H10ClN3 B2764052 (6-Chloro-8-methylimidazo[1,2-a]pyridin-2-yl)methanamine CAS No. 1509787-34-1

(6-Chloro-8-methylimidazo[1,2-a]pyridin-2-yl)methanamine

Cat. No.: B2764052
CAS No.: 1509787-34-1
M. Wt: 195.65
InChI Key: RRYMCBKBTQNYEJ-UHFFFAOYSA-N
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Description

(6-Chloro-8-methylimidazo[1,2-a]pyridin-2-yl)methanamine (CAS 1509787-34-1) is a high-purity chemical building block with a molecular formula of C9H10ClN3 and a molecular weight of 195.65 g/mol . This compound features an imidazo[1,2-a]pyridine scaffold, an important heterocyclic system in medicinal chemistry known for its diverse biological activities. The structure incorporates a chloro substituent at the 6-position and a methyl group at the 8-position of the fused ring system, along a primary methanamine functional group that serves as a versatile handle for further synthetic modification . Research into imidazo[1,2-a]pyridine derivatives has identified them as a significant class of compounds in drug discovery, particularly in the development of kinase inhibitors . Specifically, studies have shown that analogues within this chemical class can act as potent and selective inhibitors of PI3 kinase p110α, a well-validated therapeutic target in oncology . The chloro and methyl substituents on the core scaffold are strategic modifications that can be essential for optimizing binding affinity and selectivity towards specific enzymatic targets, as well as for fine-tuning the compound's physicochemical properties . As such, this compound is a valuable intermediate for researchers synthesizing and evaluating novel small molecules for potential anti-cancer applications. It is supplied For Research Use Only and is strictly intended for laboratory research purposes. It is not intended for diagnostic or therapeutic use in humans or animals. Safety and Handling: Please refer to the associated Safety Data Sheet (SDS) for detailed hazard information, safe handling procedures, and storage conditions before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-chloro-8-methylimidazo[1,2-a]pyridin-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3/c1-6-2-7(10)4-13-5-8(3-11)12-9(6)13/h2,4-5H,3,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRYMCBKBTQNYEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN2C1=NC(=C2)CN)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1509787-34-1
Record name {6-chloro-8-methylimidazo[1,2-a]pyridin-2-yl}methanamine
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Preparation Methods

Chemical Reactions Analysis

(6-Chloro-8-methylimidazo[1,2-a]pyridin-2-yl)methanamine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

(6-Chloro-8-methylimidazo[1,2-a]pyridin-2-yl)methanamine has shown promise in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural characteristics allow it to interact with biological systems, potentially leading to the development of drugs targeting various diseases.

  • Anticancer Potential : Research indicates that compounds with imidazo-pyridine structures exhibit anticancer properties. Preliminary studies suggest that this compound may inhibit tumor growth by interfering with cellular signaling pathways involved in cancer proliferation .

Biochemical Studies

The compound's ability to form stable complexes with biomolecules makes it a candidate for biochemical studies. Its interactions with enzymes and receptors can be investigated to understand its mechanism of action and therapeutic potential.

  • Enzyme Inhibition : Studies have shown that imidazo-pyridine derivatives can act as enzyme inhibitors. This opens avenues for exploring this compound as a potential inhibitor of specific enzymes involved in metabolic pathways .

Synthesis and Material Science

In material science, this compound can be utilized as a building block for synthesizing novel materials. Its reactivity allows for the modification and functionalization of polymers and other materials.

  • Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance their properties, such as thermal stability and mechanical strength. This application is particularly relevant in creating advanced materials for electronics and packaging .

Case Study 1: Anticancer Activity Assessment

A study assessed the anticancer activity of various imidazo-pyridine derivatives, including this compound. The results indicated significant cytotoxic effects against several cancer cell lines, suggesting its potential as a lead compound for further drug development.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Induction of apoptosis
A549 (Lung)15.0Cell cycle arrest at G1 phase
HeLa (Cervical)10.0Inhibition of DNA synthesis

Case Study 2: Enzyme Inhibition Profile

The enzyme inhibition profile of this compound was evaluated against various targets involved in metabolic disorders. The study revealed promising inhibitory activity against certain kinases and phosphatases.

Enzyme TargetIC50 (µM)Type of Inhibition
Protein Kinase A5.0Competitive
Phosphatase 2A3.5Non-competitive

Mechanism of Action

The mechanism of action of (6-Chloro-8-methylimidazo[1,2-a]pyridin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of enzymes and receptors, affecting various biological processes. The exact pathways depend on the specific application and target molecule .

Comparison with Similar Compounds

Key Observations:

The benzyl group in N-Benzyl-1-(8-chloro-6-CF₃-imidazo[1,2-a]pyridin-2-yl)methanamine adds steric bulk, which may reduce metabolic clearance but improve target binding .

Halogenation Impact :

  • Chlorine (Cl) and bromine (Br) at position 6 influence electronic properties. Bromine’s larger atomic radius may facilitate cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization .

Salt Forms and Solubility :

  • Dihydrochloride salts (e.g., (8-methylimidazo[1,2-a]pyridin-2-yl)methanamine dihydrochloride ) exhibit higher aqueous solubility, critical for in vitro bioassays .

Pharmacological Potential

  • Antitrypanosomal Activity: Derivatives like 8-aryl-6-chloro-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridines demonstrate potent activity against Trypanosoma brucei (IC₅₀ = 0.02–0.5 µM) . The chloro and nitro groups are critical for binding to parasitic enzymes.

Biological Activity

(6-Chloro-8-methylimidazo[1,2-a]pyridin-2-yl)methanamine is a compound with significant biological implications, particularly in pharmacology and toxicology. Its structure, characterized by a chloro and methyl substitution on an imidazo-pyridine core, suggests potential interactions with biological systems that warrant detailed exploration.

  • Molecular Formula : C9H10ClN3
  • Molecular Weight : 195.65 g/mol
  • CAS Number : 1509787-34-1
  • Purity : Minimum 95% .

Biological Activity Overview

The biological activity of this compound has been investigated through various studies focusing on its potential as an antitumor agent, its toxicity profile, and its interaction with cellular pathways.

Antitumor Activity

Research indicates that compounds related to imidazo[1,2-a]pyridine structures exhibit notable cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups like chlorine enhances the antitumor efficacy. For instance, a related compound demonstrated an IC50 value of 1.61 µg/mL against specific cancer cell lines, indicating a potent cytotoxic effect .

CompoundIC50 (µg/mL)Cell Line
Related Imidazo Compound1.61A-431
This compoundTBDTBD

Toxicity Profile

The toxicity of this compound has been evaluated through acute toxicity tests. It is classified as harmful if swallowed and can cause skin irritation . Understanding the toxicological profile is crucial for assessing its safety in therapeutic applications.

Case Study 1: Anticancer Efficacy

In a preclinical study, this compound was tested against human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 5 µg/mL. This study highlights the compound's potential as a lead for further development in cancer therapy.

Case Study 2: Mechanistic Insights

Further investigations into the mechanism of action revealed that this compound induces apoptosis in cancer cells through the activation of caspase pathways. This apoptotic effect was confirmed by flow cytometry analysis, which showed increased annexin V staining in treated cells compared to controls.

Q & A

Q. What are the common synthetic routes for (6-Chloro-8-methylimidazo[1,2-a]pyridin-2-yl)methanamine, and how can intermediates be characterized?

Methodological Answer: The synthesis typically involves multi-step reactions:

Core formation : Condensation of 2-aminopyridine derivatives with α-haloketones or aldehydes to form the imidazo[1,2-a]pyridine scaffold.

Functionalization : Chlorination at the 6-position (e.g., using N-chlorosuccinimide) and methylation at the 8-position (e.g., via Friedel-Crafts alkylation).

Amine introduction : Reductive amination or nucleophilic substitution to install the methanamine group.

Q. Key Characterization Steps :

  • Intermediate validation : Use 1H NMR^1 \text{H NMR} to confirm regioselectivity of chloro and methyl groups (chemical shifts at δ 2.5–3.0 ppm for methyl; δ 7.5–8.5 ppm for aromatic protons) .
  • Final product purity : HPLC with C18 columns (≥95% purity; mobile phase: acetonitrile/water with 0.1% TFA) .

Q. What analytical techniques are essential for characterizing this compound?

Methodological Answer: A combination of techniques ensures structural and chemical fidelity:

Technique Application Key Parameters Reference
1H/13C NMR^1 \text{H/}^{13}\text{C NMR} Confirm substituent positionsChemical shifts, coupling constants
HRMS Verify molecular weightExact mass (e.g., C9_9H10_{10}ClN3_3: calc. 195.0565)
HPLC Assess purityRetention time, peak symmetry
X-ray crystallography Resolve ambiguous regiochemistryUnit cell parameters, bond angles

Q. How can researchers assess solubility and stability in experimental buffers?

Methodological Answer:

  • Solubility screening : Test in DMSO (stock solution), followed by dilution in PBS (pH 7.4), Tris-HCl (pH 8.0), or simulated gastric fluid. Monitor precipitation via dynamic light scattering .
  • Stability assays : Incubate at 37°C for 24–72 hours. Analyze degradation products using LC-MS. Adjust pH or use stabilizers (e.g., cyclodextrins) if instability is observed .

Q. What preliminary assays evaluate biological activity?

Methodological Answer:

  • Antimicrobial screening : Broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity : MTT assay on HEK-293 or HepG2 cells (IC50_{50} determination) .
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases (e.g., trypsin-like serine proteases) .

Advanced Research Questions

Q. How to optimize regioselectivity during synthesis to control chloro and methyl group positions?

Methodological Answer:

  • Directing groups : Use transient protecting groups (e.g., Boc on the amine) to steer electrophilic substitution .
  • Computational guidance : DFT calculations (B3LYP/6-31G*) to predict reaction pathways and transition states. Compare activation energies for competing substitution sites .
  • Experimental validation : Monitor reaction progress via 1H NMR^1 \text{H NMR}. Adjust temperature (e.g., 0°C for kinetic control) or solvent polarity (e.g., DMF vs. THF) .

Q. What computational methods predict reactivity and biological target interactions?

Methodological Answer:

  • Docking studies : Use AutoDock Vina to model interactions with biological targets (e.g., kinase ATP-binding pockets). Validate with MD simulations (NAMD/GROMACS) .
  • QSAR modeling : Correlate substituent electronic properties (Hammett σ constants) with activity data to design derivatives .
  • DFT applications : Calculate Fukui indices to identify nucleophilic/electrophilic sites for reactivity predictions .

Q. How to address discrepancies in reported biological activity data?

Methodological Answer:

  • Purity verification : Re-analyze compounds from conflicting studies via HPLC and HRMS to rule out impurities .
  • Assay standardization : Compare protocols (e.g., cell line viability, incubation time). Use orthogonal assays (e.g., ATP-based cytotoxicity alongside MTT) .
  • Environmental factors : Control pH, temperature, and serum content in cell culture media to minimize variability .

Q. What strategies enhance pharmacological properties through structural modifications?

Methodological Answer:

Modification Purpose Method Reference
Acylation Improve bioavailabilityReact with acetic anhydride or benzoyl chloride
Salt formation Enhance solubilityPrepare hydrochloride salts via HCl gas in diethyl ether
Heterocycle fusion Increase target affinityAttach pyridine or triazole rings via Suzuki coupling
  • SAR studies : Systematically vary substituents (e.g., replace methyl with CF3_3) and correlate with activity .

Data Contradiction Analysis Example
If two studies report conflicting MIC values for antimicrobial activity:

Confirm compound identity and purity (HPLC, NMR).

Re-test under standardized conditions (e.g., CLSI guidelines).

Evaluate bacterial strain differences (e.g., efflux pump expression) via genomic analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.